molecular formula C14H15ClN2O2 B14063144 Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate

Cat. No.: B14063144
M. Wt: 278.73 g/mol
InChI Key: IOMYQOCREVMKJE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a dimethyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 1,5-dimethylimidazole-4-carboxylic acid in the presence of an appropriate esterification reagent, such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and high throughput of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

These compounds share similar chemical properties and biological activities but differ in their specific interactions with molecular targets and their overall efficacy in various applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-1,5-dimethylimidazole-4-carboxylate

InChI

InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-9(2)17(3)13(16-12)10-5-7-11(15)8-6-10/h5-8H,4H2,1-3H3

InChI Key

IOMYQOCREVMKJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)C2=CC=C(C=C2)Cl)C)C

Origin of Product

United States

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